

Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RIPK2-IN-2*

Cat. No.: *B610489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.^{[1][2][3]} Its role in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. However, the development of specific RIPK2 inhibitors requires a thorough understanding of their off-target effects to minimize potential toxicity and ensure on-target efficacy. While a detailed, publicly available off-target kinase profile for **RIPK2-IN-2** is not readily accessible, this guide provides a comparative analysis of several well-characterized RIPK2 inhibitors, offering insights into their selectivity and potential off-target liabilities. This comparison is essential for researchers selecting appropriate tool compounds for preclinical studies and for those involved in the development of novel RIPK2-targeted therapies.

Comparative Analysis of RIPK2 Inhibitor Selectivity

The following table summarizes the on-target potency and off-target profiles of several known RIPK2 inhibitors. The data is compiled from various kinase profiling studies and highlights the diverse selectivity profiles of these compounds.

Inhibitor	RIPK2 Potency (IC50/Kd)	Key Off-Targets and Selectivity Profile
WEHI-345	IC50: 130 nM, Kd: 46 nM[4][5]	Highly selective for RIPK2. Shows negligible activity against RIPK1, RIPK4, and RIPK5 (Kd > 10,000 nM) and a panel of 95 other kinases when tested at 1 μ M.[5]
GSK583	IC50: 5 nM[4]	Generally selective across a panel of 300 kinases at 1 μ M. [6] However, it exhibits off-target activity against the hERG ion channel (IC50 = 7.45 μ M) and RIPK3 (IC50 = 16 nM), which has limited its clinical development.[7][8][9]
Regorafenib	IC50 for RIPK2 not specified, but known to inhibit.	A multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR- β , FGFR1, KIT, RET, RAF1, and BRAF.[10][11][12][13][14] Its broad-spectrum activity makes it a non-selective probe for RIPK2.
Ponatinib	IC50 for RIPK2 not specified, but known to inhibit.	A multi-kinase inhibitor with high affinity for at least 40 kinases, including VEGFR, PDGFR, FGFR, Src, KIT, and RET, with IC50 values in the low nanomolar range.[15][16]

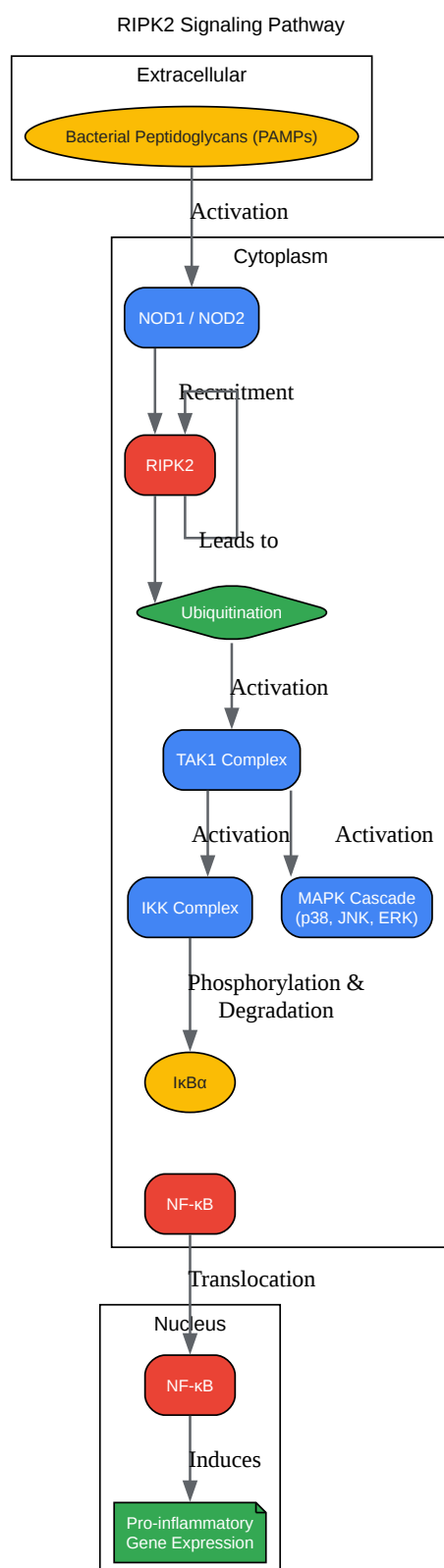
OD38

IC50: 14.1 nM[17]

Reported to have a more favorable off-target profile compared to its analog OD36, with its inhibitory effect being less influenced by concentration changes.[6][17]

Signaling Pathway of RIPK2

RIPK2 is a central kinase in the NOD-like receptor signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the NF- κ B and MAPK pathways. This results in the production of pro-inflammatory cytokines.



[Click to download full resolution via product page](#)

Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.

Experimental Protocols for Kinase Profiling

Assessing the off-target profile of a kinase inhibitor is crucial for its development as a selective therapeutic agent. Two widely used platforms for this purpose are KINOMEscan and KiNativ.

KINOMEscan (DiscoverX/Eurofins Discovery)

This method is an in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Methodology:

- **Assay Components:** The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.
- **Competition Assay:** The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- **Quantification:** The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (K_d) can be determined by running the assay with a range of compound concentrations.

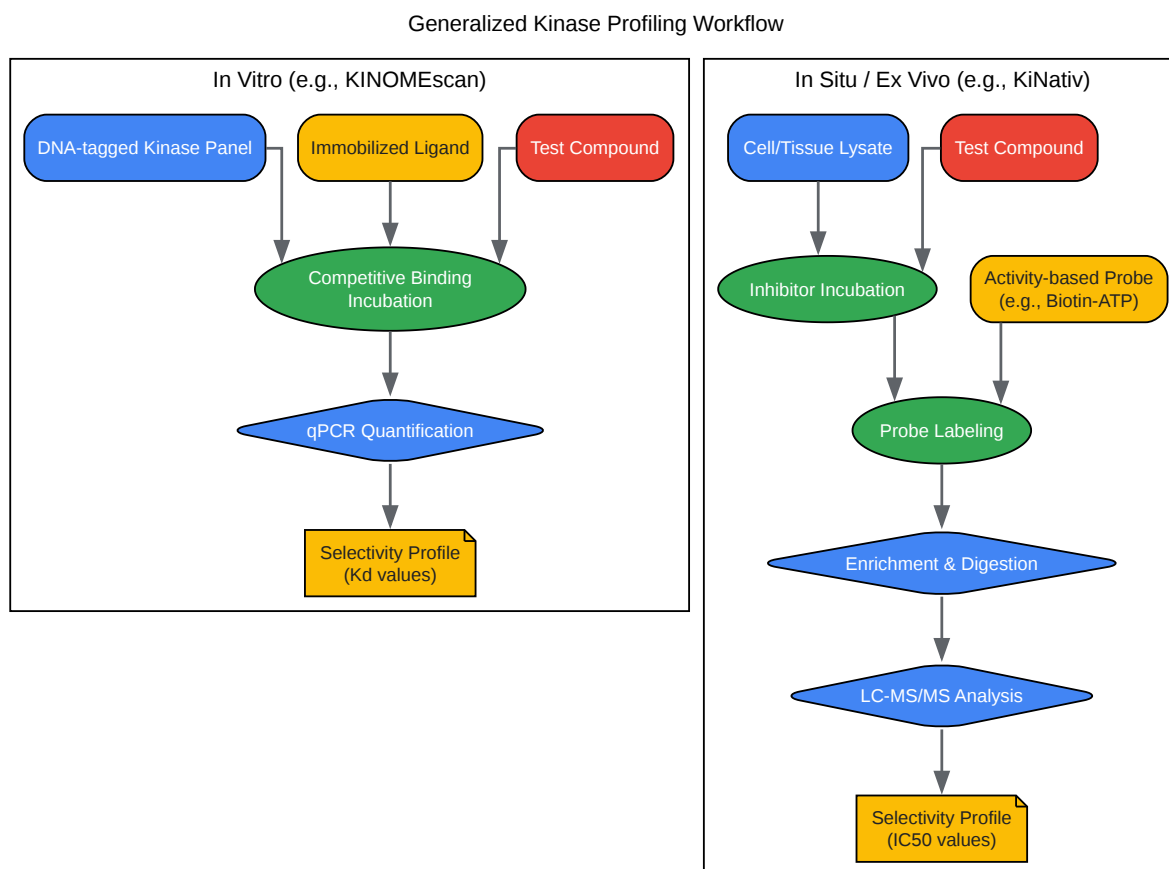
KiNativ (ActivX Biosciences)

This is an activity-based protein profiling (ABPP) platform that assesses inhibitor binding to kinases in their native cellular environment (cell or tissue lysates).

Principle: This method utilizes biotinylated acyl phosphates of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling is quantified by mass spectrometry. A kinase inhibitor will compete with the probe for binding to the active site, resulting in reduced labeling.

Methodology:

- **Lysate Preparation:** Cells or tissues are lysed to release the native kinases.
- **Inhibitor Treatment:** The lysate is incubated with the test inhibitor at various concentrations.
- **Probe Labeling:** A biotinylated ATP/ADP acyl phosphate probe is added to the lysate. The probe covalently attaches to the active site of kinases that are not occupied by the inhibitor.
- **Enrichment and Digestion:** The labeled proteins are enriched using streptavidin beads and then digested, typically with trypsin, to generate peptides.
- **Mass Spectrometry:** The biotinylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
- **Data Analysis:** The potency of the inhibitor for each kinase is determined by measuring the reduction in probe labeling as a function of inhibitor concentration, allowing for the calculation of IC50 values.



[Click to download full resolution via product page](#)

Caption: Overview of in vitro and in situ kinase inhibitor profiling methodologies.

Conclusion

The selection of a RIPK2 inhibitor for research or therapeutic development requires careful consideration of its off-target kinase profile. While highly selective inhibitors like WEHI-345 are valuable as research tools, others, such as GSK583, highlight the challenges of achieving

selectivity while avoiding liabilities like hERG inhibition. Broad-spectrum inhibitors like regorafenib and ponatinib, although potent against RIPK2, have extensive off-target effects that must be considered in the context of their polypharmacology. A comprehensive assessment of an inhibitor's selectivity using established platforms like KINOMEScan or KiNativ is a critical step in advancing our understanding of RIPK2 biology and in the development of safe and effective RIPK2-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib - NCI [dctd.cancer.gov]
- 11. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]

- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610489#assessing-the-off-target-kinase-profile-of-ripk2-in-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com